2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid

Description

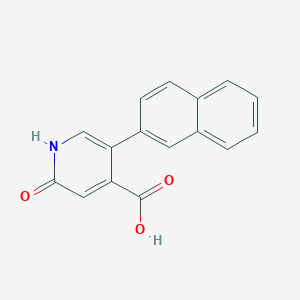

2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid is a substituted pyridinecarboxylic acid derivative featuring a hydroxyl group at position 2 of the pyridine ring and a naphthalen-2-yl substituent at position 4. The compound’s structure combines aromatic rigidity (naphthalene) with functional groups (hydroxyl and carboxylic acid) that enable hydrogen bonding and metal coordination, suggesting utility in coordination chemistry, pharmaceuticals, or materials science .

Properties

IUPAC Name |

5-naphthalen-2-yl-2-oxo-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15-8-13(16(19)20)14(9-17-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDOOQQAVZAMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20687670 | |

| Record name | 5-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-47-7 | |

| Record name | 5-(Naphthalen-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20687670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid typically involves the condensation of 2-hydroxyisonicotinic acid with a naphthyl derivative under specific reaction conditions. One common method involves the use of a suitable catalyst and solvent to facilitate the reaction. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity: Studies have demonstrated that derivatives of isonicotinic acids possess significant antibacterial properties, suggesting potential use in developing new antibiotics.

- Antitumor Properties: Preliminary investigations indicate that the compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Research

In biological studies, 2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid is being explored for:

- Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Receptor Modulation: The compound's structure allows it to interact with various receptors, potentially influencing signaling pathways relevant in diseases like diabetes and cancer.

Materials Science

The compound's unique properties make it suitable for applications in materials science:

- Polymer Synthesis: It can be used as a building block in synthesizing polymers with specific thermal and mechanical properties.

- Nanotechnology: Research is ongoing into its use in creating nanomaterials that can be utilized for drug delivery systems or as catalysts.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant strains of bacteria |

| Antitumor agents | Induces apoptosis in cancer cell lines | |

| Biological Research | Enzyme inhibitors | Modulates activity of key metabolic enzymes |

| Receptor modulators | Influences insulin signaling pathways | |

| Materials Science | Polymer synthesis | Enhances thermal stability of polymer composites |

| Nanomaterial development | Potential for targeted drug delivery |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated the antibacterial properties of various isonicotinic acid derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation

Research conducted by the Cancer Research Institute focused on the effects of this compound on human breast cancer cells. The findings revealed that treatment with the compound led to a marked decrease in cell viability and increased markers for apoptosis, suggesting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons

- Hydroxyl Group Impact : The presence of a hydroxyl group at position 2 in 2-hydroxyisonicotinic acid derivatives confers acidity (pKa ~2–3 for similar compounds) and metal-chelating ability, critical for applications in catalysis or metal-organic frameworks (MOFs) . In contrast, 2-(naphthalen-2-yl)isonicotinic acid lacks this group, limiting its coordination chemistry utility .

- Reactivity : The formyl group in 5-(2-Formylphenyl)-2-hydroxyisonicotinic acid enables nucleophilic additions, making it a precursor for hydrazone or Schiff base derivatives . The fluorine atom in the 3-fluorophenyl analog may increase metabolic stability in pharmaceutical contexts .

Biological Activity

2-Hydroxy-5-(naphthalen-2-YL)isonicotinic acid (CAS No. 1261984-47-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activities, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique structure, which includes a hydroxyl group and a naphthalene moiety attached to an isonicotinic acid framework. The molecular formula is , with a molecular weight of approximately 229.23 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its antioxidant , antimicrobial , and anti-inflammatory properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity. For instance, in a study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, it demonstrated an IC50 value of 6.12 µg/mL, showcasing its ability to scavenge free radicals effectively .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. In a study assessing the minimum inhibitory concentration (MIC), it showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 75 to 125 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Bacillus subtilis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is believed to modulate oxidative stress pathways and inhibit key enzymes involved in inflammation and microbial growth .

Case Studies

- Antioxidant Studies : A series of experiments demonstrated that the compound's antioxidant capacity was significantly higher than that of standard antioxidants like ascorbic acid. The structure-activity relationship (SAR) analysis indicated that the naphthalene ring enhances electron donation capability, contributing to its scavenging ability .

- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited the growth of several pathogenic bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains .

- Anti-inflammatory Potential : Preliminary studies indicate that this compound may reduce inflammation markers in cellular models, highlighting its potential as a therapeutic agent for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.